Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C20H23FN4O3S . It has an average mass of 418.485 Da and a monoisotopic mass of 418.147491 Da . This product is not intended for human or veterinary use and is meant for research purposes only.
Scientific Research Applications
Synthesis and Biological Activity
Research has focused on synthesizing and characterizing molecules with similar structural motifs, particularly those containing 1,2,4-triazole, thiazole, and piperidine components. These studies have revealed significant antimicrobial, antifungal, and enzyme inhibition activities. For example, molecules featuring the 1,2,4-triazole or thiazole rings combined with piperidine have been synthesized and evaluated for their biological activities, including antimicrobial and antifungal effects (Basoğlu et al., 2013), (El‐Kazak & Ibrahim, 2013).
Antagonist and Agonist Activities
Some derivatives, particularly those with a bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione structure, have been studied for their antagonist activities, for instance, as 5-HT2 receptor antagonists. These compounds have shown promise in modulating receptor activities, which is crucial for understanding neurochemical pathways and developing treatments for neuropsychiatric disorders (Watanabe et al., 1992), (Watanabe et al., 1993).
Antituberculosis Activity
Compounds containing the thiazole-piperidine hybrid structure have been investigated for their inhibitory effects on Mycobacterium tuberculosis, highlighting the potential of these molecules in treating tuberculosis. Such studies contribute to the search for new therapeutic agents against resistant strains of tuberculosis (Jeankumar et al., 2013).
Antihypertensive Agents
Further research into molecules with a similar structural basis has involved the synthesis of compounds bearing the 1,2,4-triazolo[1,5-alpha]pyrimidine moiety for potential antihypertensive applications. This underscores the versatility of such structures in addressing a range of therapeutic areas, including cardiovascular health (Bayomi et al., 1999).
Mechanism of Action
Thiazole derivatives
Thiazole is a heterocyclic compound that is found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Indole derivatives
Indole is another heterocyclic compound that is found in many important synthetic drug molecules. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
ethyl 1-[(2-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c1-3-28-19(27)13-8-10-24(11-9-13)16(14-6-4-5-7-15(14)21)17-18(26)25-20(29-17)22-12(2)23-25/h4-7,13,16,26H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGMFKLALZNCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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